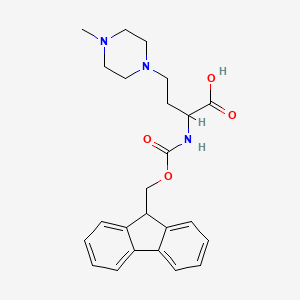

2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-(4-methylpiperazin-1-yl)butanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

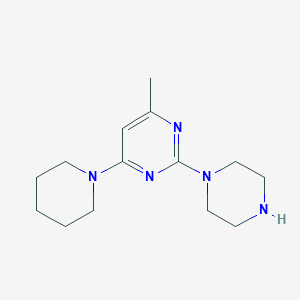

2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-(4-methylpiperazin-1-yl)butanoic acid, also known as Fmoc-Lys(Mtt)-OH, is a chemical compound used in the field of biochemistry and molecular biology. This compound is a derivative of lysine, an amino acid commonly found in proteins. Fmoc-Lys(Mtt)-OH is used as a building block in the synthesis of peptides and proteins.

Aplicaciones Científicas De Investigación

Protecting Group in Peptide Synthesis

The fluoren-9-ylmethoxycarbonyl (Fmoc) group is utilized to protect hydroxy-groups in conjunction with a variety of acid- and base-labile protecting groups. It is notably removed by the action of triethylamine in dry pyridine solution, while other base-labile protecting groups remain intact, demonstrating its selective deprotection capability which is essential in peptide synthesis (C. Gioeli, J. Chattopadhyaya, 1982).

Solid-Phase Peptide Synthesis (SPPS)

The Fmoc group has been significantly utilized in solid-phase peptide synthesis (SPPS), a method that has seen extensive development with the introduction of various solid supports and side chain protecting groups. These advancements have facilitated the synthesis of biologically active peptides and small proteins, highlighting the versatility and efficiency of Fmoc SPPS (G. Fields, R. Noble, 2009).

Synthesis of Hydroxamic Acids

The compound has been used in the synthesis of N-Fluoren-9-ylmethoxycarbonyl-N-alkylhydroxylamines, which undergo efficient condensation for the facile synthesis of structurally diverse N-substituted hydroxamic acids. This process underscores the compound's utility in creating a wide array of bioactive molecules, further expanding its applications in medicinal chemistry (Sarah L. Mellor, W. Chan, 1997).

Synthesis of Fluorinated Amino Acids and Peptides

It has facilitated the synthesis of fluorinated amino acids and peptides, including the preparation of difluoro amino acids and peptides. This application is crucial for the study of peptides' structure-activity relationships and the development of peptide-based therapeutics with enhanced stability and efficacy (A. Ayi et al., 1991).

Structural and Supramolecular Studies

The compound has been the focus of structural and supramolecular studies, particularly in understanding the noncovalent interactions and supramolecular synthon patterns in crystal structures of amino acids with the Fmoc moiety. These investigations are vital for designing novel biomaterials or therapeutics, demonstrating the compound's importance beyond synthesis to include material science and drug development (J. Bojarska et al., 2020).

Propiedades

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(4-methylpiperazin-1-yl)butanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29N3O4/c1-26-12-14-27(15-13-26)11-10-22(23(28)29)25-24(30)31-16-21-19-8-4-2-6-17(19)18-7-3-5-9-20(18)21/h2-9,21-22H,10-16H2,1H3,(H,25,30)(H,28,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZWQYBZJYCGHHF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-(4-methylpiperazin-1-yl)butanoic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 3-[4-(benzoylamino)phenoxy]-2-thiophenecarboxylate](/img/structure/B2888788.png)

![4-(indolin-1-ylsulfonyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2888790.png)

![2-((3-methylbenzyl)thio)-3-(p-tolyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2888791.png)

![1-Methyl-1-azaspiro[4.4]nonan-4-one](/img/structure/B2888796.png)

![1-{1-[2-(2-Methoxyphenoxy)ethyl]benzimidazol-2-yl}propan-1-ol](/img/structure/B2888801.png)

![5-(2-methoxyphenyl)-N-(6-(methylthio)benzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine](/img/structure/B2888803.png)

![5-(9H-Fluoren-9-ylmethoxycarbonyl)-6,6-dimethyl-1,4-dihydropyrrolo[3,4-c]pyrazole-3-carboxylic acid](/img/structure/B2888809.png)

![2-(Benzo[d]thiazol-2-ylthio)-1-(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)ethanone](/img/structure/B2888810.png)